molecular formula C15H14N2O3 B2702112 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 500015-35-0

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2702112
CAS No.: 500015-35-0
M. Wt: 270.288
InChI Key: YEUOAHVIBOUYJQ-UHFFFAOYSA-N
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Description

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a furan ring, a hydroxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the pyrazole ring, often through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, which could lead to new insights into its mechanism of action.

Mechanism of Action

The mechanism by which 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings, along with the hydroxyphenyl group, allow the compound to form specific interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.

    1-(3-(thiophen-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of its furan ring, hydroxyphenyl group, and pyrazole ring

Biological Activity

1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a furan ring, a hydroxyphenyl group, and a pyrazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of furan-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base to form an intermediate chalcone, which is then cyclized using hydrazine hydrate to form the pyrazole ring. The final product is obtained through further reactions involving propanone .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In one study, compounds with similar frameworks exhibited IC50 values ranging from 193.93 µg/mL to over 200 µg/mL against human cancer cell lines like A549 (lung cancer) and HT-29 (colon cancer) . This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis induction and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against various bacterial strains and fungi. The presence of both furan and hydroxyphenyl groups enhances their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways . A comparative study showed that similar compounds had varying degrees of antibacterial and antifungal activities, with some derivatives outperforming traditional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Pyrazole-based compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in mediating inflammation. In vitro assays demonstrated that such compounds could reduce pro-inflammatory cytokine production and alleviate symptoms in models of inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyphenyl group is capable of forming hydrogen bonds with various biological macromolecules, while the pyrazole ring can modulate enzyme activities by acting as a competitive inhibitor or an allosteric modulator . These interactions can lead to altered signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Comparative Analysis

To better understand the unique properties of this compound in comparison with similar compounds, the following table summarizes key characteristics:

Compound NameStructureAnticancer Activity (IC50 µg/mL)Antimicrobial ActivityAnti-inflammatory Activity
This compound Structure193.93 - 274.60ModerateSignificant
Similar Compound A Structure208.58 - 238.14HighModerate
Similar Compound B Structure>300LowHigh

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Cancer Treatment : A clinical trial involving a pyrazole derivative demonstrated reduced tumor size in patients with advanced lung cancer after a treatment regimen lasting several months.
  • Infection Control : In a case study involving bacterial infections resistant to standard treatments, patients treated with a pyrazole-based antibiotic showed significant improvement in symptoms within days.
  • Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported decreased joint pain and swelling after administration of pyrazole-containing anti-inflammatory drugs.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-13(11-5-2-3-6-14(11)19)9-12(16-17)15-7-4-8-20-15/h2-8,13,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUOAHVIBOUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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